molecular formula C7H5F11O B1350631 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol CAS No. 82793-41-7

2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol

Cat. No. B1350631
CAS RN: 82793-41-7
M. Wt: 314.1 g/mol
InChI Key: UFQUKPRALAQKPN-UHFFFAOYSA-N
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Description

2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol is a type of fluorotelomer alcohol12. It is also known by the CAS number 82793-41-72.



Synthesis Analysis

The synthesis of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol is not explicitly mentioned in the search results. However, similar compounds like 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol are known to be fluorotelomer alcohols1, suggesting that they might have similar synthesis routes.



Molecular Structure Analysis

The molecular structure of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol is represented by the formula C7H5F11O2. This indicates that the compound contains seven carbon atoms, five hydrogen atoms, eleven fluorine atoms, and one oxygen atom.



Chemical Reactions Analysis

Specific chemical reactions involving 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol are not detailed in the search results. However, it’s worth noting that similar fluorotelomer alcohols are known to participate in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol include a molecular weight of 332.09, a density of 1.76g/cm³, a melting point of -20°C, a boiling point of 163.3 °C at 760 mmHg, a flash point of 52.5 °C, and a refractive index of 1.3523.


Scientific Research Applications

1. Liquid Crystals and Mesomorphic Properties

2. Surface Chemistry

  • The behavior of partially fluorinated carboxylic acids, related to 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol, at air-water interfaces has been studied. This research is significant in understanding the interfacial properties of these compounds, which is vital in various applications like coating technologies and formulation of surfactants (Lehmler et al., 2001).

3. Fluorinated Surfactants and Diffusion Coefficients

  • Studies on fluorinated surfactants, including compounds similar to 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol, have looked at their diffusion coefficients in water. This is crucial in evaluating the environmental and biological behavior of these compounds, particularly in water systems (Pereira et al., 2014).

4. Radical Cations and Solvent Properties

  • The unique solvent properties of similar fluorinated alcohols have been examined, particularly in the context of supporting radical cations. This has implications in fields such as spectroscopy and electrophilic aromatic substitution studies (Eberson et al., 1997).

5. Phase Behavior in Mixtures

  • Research into the phase behavior of mixtures involving compounds like 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol and other alcohols or ionic liquids has been conducted. Understanding these interactions is important for applications in separation processes and material science (Vale et al., 2011).

Safety And Hazards

2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol has certain toxicity and should be handled with care to avoid direct skin contact and inhalation of its vapors3. It also has some combustibility and should be kept away from open flames and high-temperature environments3.


Future Directions

The future directions of 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol are not explicitly mentioned in the search results. However, given its chemical properties and the ongoing research in the field of fluorotelomer alcohols, it can be expected that this compound will continue to be of interest in various scientific and industrial applications.


properties

IUPAC Name

2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F11O/c8-2(4(11,12)1-19)5(13,14)7(17,18)6(15,16)3(9)10/h2-3,19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQUKPRALAQKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380761
Record name 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol

CAS RN

82793-41-7
Record name 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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